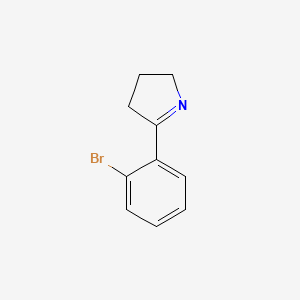

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

Descripción

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (CAS: 129540-26-7) is a bicyclic compound featuring a partially saturated pyrrole ring with a 2-bromophenyl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Propiedades

Fórmula molecular |

C10H10BrN |

|---|---|

Peso molecular |

224.10 g/mol |

Nombre IUPAC |

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C10H10BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2 |

Clave InChI |

GVWPMJOLTZSVCT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=NC1)C2=CC=CC=C2Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogen-Substituted Analogues

Key Compounds :

- 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole (Exact Mass: 179.0252274)

- 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Synthesized in 43.6% yield as a yellow oil)

- 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Studied for enzymatic stereoselectivity)

Analysis :

- Electronic Effects : Bromine's electron-withdrawing nature (σp = 0.26) enhances electrophilic reactivity compared to chlorine (σp = 0.23) and fluorine (σp = 0.06). This may influence reactions like nucleophilic aromatic substitution.

- Physical State : The fluoro analogue (2-F) is an oil, whereas brominated/chlorinated derivatives may exhibit higher melting points due to increased molecular weight and halogen interactions .

Aromatic Ring Variants

Key Compounds :

- 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole (CAS: 765312-46-7)

- 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole (Molecular Weight: 173.25)

Table 2: Comparison of Aromatic Substituents

Analysis :

- Electron Density : The furan ring in 5-(5-Methyl-2-furyl)-dihydro-2H-pyrrole increases electron density, favoring electrophilic attacks, whereas bromophenyl derivatives are more electrophilic.

Complex Derivatives and Pharmacological Potential

Key Compounds :

- 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters (Synthesized via one-pot method, 25% yield)

- Diketopyrrolopyrrole derivatives (e.g., 6-(4-Bromophenyl)-diketopyrrolopyrrole)

Analysis :

- Synthetic Utility: The bromine in 5-(2-bromophenyl) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated derivatives.

- Pharmacological Relevance: Amino esters with stereocenters () highlight the dihydropyrrole core's adaptability in designing bioactive molecules.

Q & A

Q. What are effective synthetic routes for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole?

A base-assisted cyclization strategy using inexpensive precursors is a viable approach. For example, refluxing precursors like N-(4-(halophenyl)-4-oxo-butyl)acetamide with hydrochloric acid in ethanol (1:3 v/v) under reflux for 20 hours yields dihydro-pyrrole derivatives. Column chromatography (ethyl acetate/petroleum ether) and recrystallization (methylene chloride) are effective for purification, achieving ~69% yield . Modifications, such as introducing aryl substituents via SEAr reactions, can further diversify the scaffold .

Q. How can spectroscopic techniques characterize this compound?

- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm for bromophenyl) and pyrroline ring protons (δ 2.5–3.5 ppm for CH2 groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 256.03 for C11H10BrN) .

- FTIR : Identify carbonyl (1650–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. What crystallographic parameters define its structure?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.254 Å, b = 5.640 Å, c = 13.010 Å, and β = 97.13°. The dihedral angle between the bromophenyl and pyrroline rings (~85°) indicates limited conjugation, influencing electronic properties .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

Lower yields during scale-up may arise from inefficient heat transfer or side reactions. Optimize by:

Q. What computational methods predict reactivity for functionalization?

- DFT calculations : Model electrophilic aromatic substitution (SEAr) sites using Fukui indices. The bromophenyl group directs substituents to meta positions due to its electron-withdrawing effect.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the pyrroline scaffold’s hydrophobic pocket with active sites .

Q. How to analyze unexpected byproducts in SEAr reactions?

Q. How does atmospheric reactivity impact stability studies?

Under oxidative conditions (e.g., OH radicals), the pyrroline ring may degrade via hydrogen abstraction. Use pseudo-first-order kinetics models to estimate half-lives in environmental simulations. For lab storage, inert atmospheres (N2/Ar) and low temperatures (-20°C) are recommended to prevent degradation .

Q. What strategies evaluate biological activity in drug discovery?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization.

- SAR studies : Compare analogues (e.g., 5-(4-fluorophenyl) derivatives) to assess the bromine atom’s role in target binding .

- Metabolic stability : Use liver microsomes to measure CYP450-mediated oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.